![molecular formula C22H17N3O2S B11599518 (5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-11-7](/img/structure/B11599518.png)
(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the benzylidene and benzofuran moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule, with studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are being studied, including its ability to interact with specific molecular targets and its potential as a drug candidate.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain types of reactions.
tert-Butyl carbamate: Another compound with a different structure but comparable in terms of its use as a building block in organic synthesis.
Uniqueness
What sets (5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
Biological Activity
The compound (5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its unique structural features, including a thiazole ring fused with a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Structural Characteristics
The molecular formula of This compound is C22H17N3O2S, and its structure can be represented as follows:
- SMILES : CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2
- InChIKey : AXQYTOZGZMRWSJ-PDGQHHTCSA-N
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C22H17N3O2S |
SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)... |
InChI | InChI=1S/C22H17N3O2S/... |
Predicted CCS (m/z) | 388.11144 |
Anticancer Activity
Research on similar compounds suggests that This compound may possess significant anticancer properties. Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole and triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that compounds with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib.
Table 2: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Prototype 5d | HeLa | 0.37 | Induces apoptosis |
Prototype 5g | HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |
Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The mechanisms by which This compound exhibits its biological activity may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of cancer cells through various pathways.
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that these compounds can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been reported to block the cell cycle at specific phases, contributing to their anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazole and triazole rings are often evaluated for antimicrobial activity. Preliminary studies suggest that this compound may also exhibit antibacterial and antifungal properties.
Properties
CAS No. |
606955-11-7 |
---|---|
Molecular Formula |
C22H17N3O2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H17N3O2S/c1-3-14-8-10-15(11-9-14)12-18-21(26)25-22(28-18)23-20(24-25)19-13(2)16-6-4-5-7-17(16)27-19/h4-12H,3H2,1-2H3/b18-12- |
InChI Key |
AXQYTOZGZMRWSJ-PDGQHHTCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Origin of Product |
United States |
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